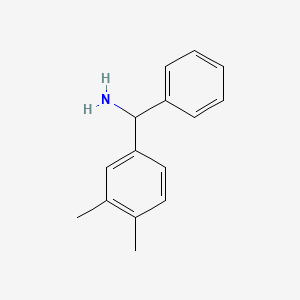

![molecular formula C12H8BrN3O B12117360 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

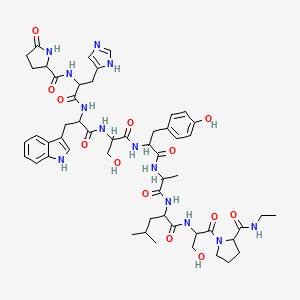

5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a furo[2,3-d]pyrimidine scaffold. The presence of the bromine atom enhances its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(4-Bromphenyl)-furo[2,3-d]pyrimidin-4-ylamin umfasst in der Regel mehrstufige Reaktionen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann die Verbindung ausgehend von einem Bromphenyl-substituierten Furan durch eine Reihe von Reaktionen synthetisiert werden, die Nitrierung, Reduktion und Cyclisierung umfassen .

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion dieser Verbindung die Verwendung automatisierter Reaktoren und kontinuierlicher Durchflussverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Syntheseprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-(4-Bromphenyl)-furo[2,3-d]pyrimidin-4-ylamin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu erhalten.

Cyclisierungsreaktionen: Das Furo[2,3-d]pyrimidin-Gerüst ermöglicht weitere Cyclisierungsreaktionen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) ist eine typische Methode.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene funktionalisierte Derivate ergeben, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

5-(4-Bromphenyl)-furo[2,3-d]pyrimidin-4-ylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als potenzieller Inhibitor für verschiedene Enzyme und Rezeptoren untersucht und ist somit ein Kandidat für die Arzneimittelentwicklung.

Biologische Forschung: Die Verbindung wird in Studien im Zusammenhang mit Zellsignalisierungswegen und molekularen Wechselwirkungen verwendet.

Industrielle Anwendungen: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, die in Pharmazeutika und Agrochemikalien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(4-Bromphenyl)-furo[2,3-d]pyrimidin-4-ylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromphenylgruppe verstärkt ihre Bindungsaffinität zu bestimmten Enzymen oder Rezeptoren, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Diese Wechselwirkung kann verschiedene zelluläre Signalwege beeinflussen, darunter diejenigen, die an Zellproliferation und Apoptose beteiligt sind .

Ähnliche Verbindungen:

Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen teilen sich ein ähnliches Pyrimidin-Gerüst und werden ebenfalls hinsichtlich ihrer biologischen Aktivitäten untersucht.

4-Amino-5-(3-bromphenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidin: Diese Verbindung ist ein weiteres Bromphenyl-substituiertes Pyrimidin mit potenziellen medizinischen Anwendungen.

Einzigartigkeit: 5-(4-Bromphenyl)-furo[2,3-d]pyrimidin-4-ylamin ist aufgrund seines Furo[2,3-d]pyrimidin-Gerüsts einzigartig, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität bietet. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung in Forschung und industriellen Anwendungen macht .

Wirkmechanismus

The mechanism of action of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine scaffold and are also explored for their biological activities.

4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine: This compound is another bromophenyl-substituted pyrimidine with potential medicinal applications.

Uniqueness: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is unique due to its furo[2,3-d]pyrimidine scaffold, which provides distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel |

C12H8BrN3O |

|---|---|

Molekulargewicht |

290.11 g/mol |

IUPAC-Name |

5-(4-bromophenyl)furo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C12H8BrN3O/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16) |

InChI-Schlüssel |

BHQBHVNSLICPQX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)

amine](/img/structure/B12117322.png)

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)

![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)